molecular formula C18H20O6 B8058338 Methy tetra-Hydro Phthalic Anhydride (MTHPA)

Methy tetra-Hydro Phthalic Anhydride (MTHPA)

Cat. No.: B8058338
M. Wt: 332.3 g/mol
InChI Key: KMWYVIIDMHHXQP-UHFFFAOYSA-N
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Description

Methy tetra-Hydro Phthalic Anhydride (MTHPA) is an organic compound with the molecular formula C9H10O3. It is a derivative of tetrahydrophthalic anhydride, featuring a methyl group attached to the tetrahydrophthalic anhydride structure. This compound is commonly used as a curing agent for epoxy resins due to its excellent chemical properties and stability .

Chemical Reactions Analysis

Methy tetra-Hydro Phthalic Anhydride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into tetrahydrophthalic acid derivatives.

    Substitution: It can undergo substitution reactions where the anhydride group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Scientific Research Applications

Methy tetra-Hydro Phthalic Anhydride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methy tetra-Hydro Phthalic Anhydride exerts its effects involves its ability to react with epoxy groups in resins, forming cross-linked networks that enhance the mechanical and thermal properties of the final product. The molecular targets include the epoxy groups in the resin, and the pathways involved are primarily those of polymerization and cross-linking reactions .

Comparison with Similar Compounds

Methy tetra-Hydro Phthalic Anhydride is often compared with other anhydrides such as:

Methy tetra-Hydro Phthalic Anhydride stands out due to its unique combination of stability, reactivity, and suitability for high-performance applications in various industries.

Properties

IUPAC Name

4-methyl-3a,4,5,6-tetrahydro-2-benzofuran-1,3-dione;4-methyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H10O3/c2*1-5-3-2-4-6-7(5)9(11)12-8(6)10/h5H,2-4H2,1H3;4-5,7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWYVIIDMHHXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C2C1C(=O)OC2=O.CC1CCCC2=C1C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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